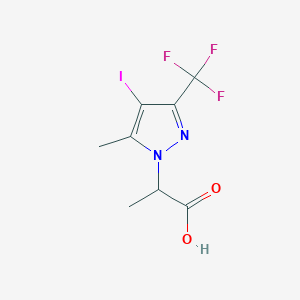

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H8F3IN2O2 |

|---|---|

Molekulargewicht |

348.06 g/mol |

IUPAC-Name |

2-[4-iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |

InChI |

InChI=1S/C8H8F3IN2O2/c1-3-5(12)6(8(9,10)11)13-14(3)4(2)7(15)16/h4H,1-2H3,(H,15,16) |

InChI-Schlüssel |

CJPCYPOZPARZJN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1C(C)C(=O)O)C(F)(F)F)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-methyl-5-(trifluoromethyl)pyrazole as the starting material.

Alkylation: The alkylation of the iodinated pyrazole is carried out using a suitable alkylating agent to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Bromo and Chloro Derivatives

- 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1005584-44-0): Molecular weight: 330.08 g/mol. However, bromine’s lower electronegativity may weaken halogen bonding interactions in target binding .

- 2-(4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid: Molecular weight: 285.68 g/mol. Chlorine’s smaller size further enhances solubility but may compromise bioactivity due to weaker van der Waals interactions .

Impact of Halogen Substitution

Substituent Position and Chain Length Variations

Trifluoromethyl vs. Difluoromethyl

- 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1855900-03-6): Molecular weight: 271.28 g/mol.

Propanoic Acid vs. Butanoic Acid

- 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1339703-80-8): Molecular weight: 222.17 g/mol. Elongated carbon chain (butanoic acid) may enhance flexibility in binding pockets but reduce acidity compared to propanoic acid derivatives .

Methyl Substituent Variations

- 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 1823464-59-0): Molecular weight: 236.20 g/mol.

- 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid: Molecular weight: 245.16 g/mol. Methyl at position 4 (vs. 5 in the target compound) alters the spatial arrangement, affecting receptor compatibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 2-(4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid | C₉H₁₀F₃IN₂O₂ | 374.09 | Not reported | Iodo, methyl, trifluoromethyl, propanoic acid |

| 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | C₈H₉BrF₃N₂O₂ | 330.08 | 1005584-44-0 | Bromo substituent |

| 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid | C₇H₈F₂N₂O₂ | 190.15 | 1823843-51-1 | Difluoromethyl group |

| 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C₈H₉F₃N₂O₂ | 222.17 | 1339703-80-8 | Butanoic acid backbone |

Q & A

Q. What are the recommended synthetic routes for 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole core. Key steps include:

- Iodination : Introducing the iodine substituent at the 4-position of the pyrazole ring using electrophilic iodinating agents (e.g., N-iodosuccinimide) under controlled pH and temperature .

- Trifluoromethylation : Incorporating the trifluoromethyl group via nucleophilic substitution or radical-mediated methods .

- Propanoic acid coupling : Attaching the propanoic acid moiety through esterification followed by hydrolysis . Reaction progress is monitored using TLC and HPLC, with purification via column chromatography .

Q. How is the compound structurally characterized?

- NMR Spectroscopy : H and C NMR confirm the pyrazole ring substitution pattern and propanoic acid linkage. F NMR identifies trifluoromethyl group integration .

- X-ray Crystallography : Single-crystal diffraction (using SHELX for refinement ) resolves stereochemistry and intermolecular interactions. ORTEP-3 generates visual representations of bond angles and torsion .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies are used to predict biological activity?

- Molecular Docking : Software like AutoDock Vina models interactions with target enzymes (e.g., cyclooxygenase-2) by aligning the compound’s iodine and trifluoromethyl groups in hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in solvated environments, focusing on hydrogen bonding between the propanoic acid group and catalytic residues .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The 4-iodo group enables Suzuki-Miyaura or Ullmann-type couplings for derivatization. Key considerations:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh)) with copper iodide co-catalysts enhance efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while elevated temperatures (80–120°C) accelerate reaction rates . Post-reaction analysis via H NMR detects aryl-iodide byproducts, requiring careful optimization .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

- Enzyme Inhibition Assays : Measure IC against COX-2 using fluorogenic substrates (e.g., prostaglandin H analog) .

- Cytokine Profiling : ELISA quantifies TNF-α and IL-6 suppression in LPS-stimulated macrophages .

- Cell Viability : MTT assays ensure compound cytotoxicity does not confound activity data .

Methodological Considerations

- Contradiction Analysis : Discrepancies in reaction yields may arise from iodine’s steric bulk hindering trifluoromethyl group installation. Parallel synthesis with chloro/bromo analogs (e.g., ’s 4-chloro derivative) provides comparative mechanistic insights .

- Crystallographic Refinement : SHELXL resolves disorder in the trifluoromethyl group by applying anisotropic displacement parameters and restraint commands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.